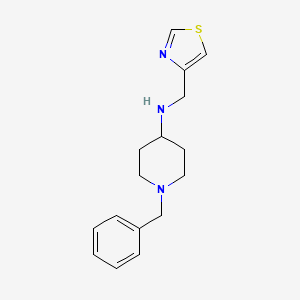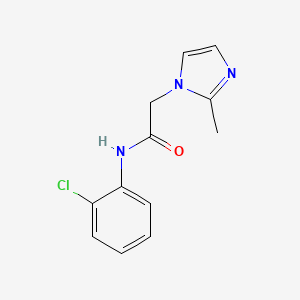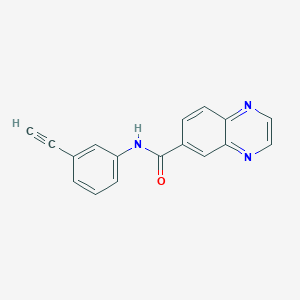
N-(3-ethynylphenyl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethynylphenyl)quinoxaline-6-carboxamide, also known as EQ or EQCM, is a synthetic compound that belongs to the family of quinoxaline derivatives. EQCM is widely used in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM is not fully understood. However, it has been suggested that N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cancer cell proliferation, viral replication, and bacterial growth. N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM has also been shown to modulate the activity of neurotransmitters and receptors in the brain, which may contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM has antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM is a versatile compound that can be used in various types of scientific research. It has a relatively low toxicity and can be easily synthesized in the laboratory. However, N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM is not water-soluble, which may limit its use in certain experiments. In addition, N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM has not been extensively studied in clinical trials, which may limit its potential therapeutic applications.
未来方向
There are several future directions for N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM research. One area of interest is the development of N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM as a potential treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM may have potential applications in the development of new anticancer, antiviral, and antibacterial agents.
合成方法
N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-nitrobenzyl chloride with ethynyl magnesium bromide to obtain 3-ethynylbenzyl chloride. The second step involves the reaction of 3-ethynylbenzyl chloride with 2-aminoquinoxaline to obtain N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM. The purity of the final product can be improved through recrystallization.
科学研究应用
N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM has been extensively studied for its potential therapeutic properties. It has been shown to possess anticancer, antiviral, and antibacterial activities. N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM has also been studied for its neuroprotective and anti-inflammatory properties. In addition, N-(3-ethynylphenyl)quinoxaline-6-carboxamideCM has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
IUPAC Name |
N-(3-ethynylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c1-2-12-4-3-5-14(10-12)20-17(21)13-6-7-15-16(11-13)19-9-8-18-15/h1,3-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPNCVCSUAQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567583.png)
![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7567594.png)
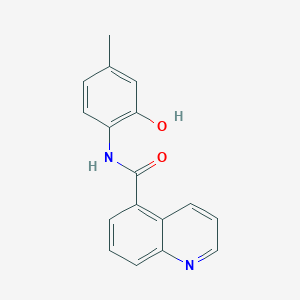
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)
![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)thiophene-2-carboxylic acid](/img/structure/B7567618.png)
![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)
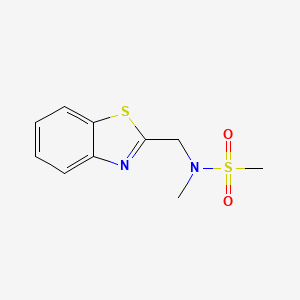
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)
